

Application Note: Quantitative Analysis of **5-Methylcytidine** using LC-MS/MS

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Compound of Interest

Compound Name: 5-Methylcytidine

Cat. No.: B043896

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Introduction

5-Methylcytidine (5-mC) is a crucial epigenetic modification found in DNA and various RNA species. In DNA, it plays a significant role in regulating gene expression, and its dysregulation is associated with various diseases, including cancer.[1][2] In RNA, 5-mC is involved in processes like RNA stability, translation, and transport.[1] Consequently, the accurate quantification of 5-mC in biological samples is of great interest to researchers in various fields, from basic science to clinical diagnostics and drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of 5-mC and other modified nucleosides.[3] This technique offers high sensitivity, specificity, and accuracy, allowing for the reliable measurement of 5-mC levels in complex biological matrices such as genomic DNA, RNA, and urine.[1][4][5] This application note provides a detailed protocol for the quantitative analysis of 5-mC using LC-MS/MS, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Principle of the Method

The LC-MS/MS method for 5-mC quantification involves the enzymatic hydrolysis of nucleic acids (DNA or RNA) into individual nucleosides. The resulting mixture of nucleosides is then separated by liquid chromatography, typically reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC). The separated nucleosides are then introduced into a tandem mass spectrometer, where they are

ionized, and the specific precursor-to-product ion transition for 5-mC is monitored for quantification. Stable isotope-labeled internal standards are often employed to ensure high accuracy and precision.[\[4\]](#)

Applications

- Epigenetics Research: Studying the role of DNA and RNA methylation in gene regulation and disease.
- Cancer Biomarker Discovery: Investigating changes in global 5-mC levels as potential biomarkers for cancer diagnosis and prognosis.[\[1\]](#)
- Drug Development: Evaluating the efficacy of epigenetic drugs that target DNA or RNA methylation.
- Toxicology: Assessing the impact of environmental exposures on epigenetic modifications.

Experimental Protocols

Protocol 1: Quantification of 5-Methylcytidine in Genomic DNA

This protocol describes the procedure for the global quantification of 5-methyl-2'-deoxycytidine (5-mdC) in genomic DNA.

1. Materials and Reagents

- Genomic DNA samples
- Nuclease P1 (Sigma-Aldrich)
- Alkaline Phosphatase (e.g., Calf Intestinal)
- Ammonium acetate buffer (pH 7.0)
- 5-methyl-2'-deoxycytidine (5-mdC) standard
- Stable isotope-labeled internal standard (e.g., [^{13}C , $^{15}\text{N}_2$]-5-mdC)

- HPLC-grade water, acetonitrile, and formic acid

2. Sample Preparation: Enzymatic Hydrolysis of DNA

- To 1 µg of genomic DNA, add 2 U of nuclease P1 in a final volume of 40 µL of a buffer solution containing 10 mM Tris-HCl (pH 7.0), 100 mM NaCl, and 2.5 mM ZnCl₂.
- Incubate the mixture at 37°C for 12 hours.
- Add 1 U of alkaline phosphatase to the reaction mixture.
- Incubate at 37°C for an additional 2 hours.
- Dilute the resulting solution 10-fold with HPLC-grade water before injecting it into the LC-MS/MS system.

3. LC-MS/MS Conditions

- LC System: Agilent 1290 Infinity LC system or equivalent
- Column: Agilent C18 column (e.g., 5-µm particle size, 150 mm x 2.1 mm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 400 µL/min
- Gradient: A linear gradient from 8% to 92% mobile phase B.
- Injection Volume: 10 µL
- MS System: AB SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI)
- Ion Spray Voltage: 5500 V
- Turbo Gas Temperature: 550°C

- Multiple Reaction Monitoring (MRM) Transitions: See Table 1.

Table 1: MRM Transitions for 5-mdC and Related Nucleosides

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
2'-deoxycytidine (dC)	228.1	112.1	15
5-methyl-2'-deoxycytidine (5-mdC)	242.1	126.1	15
[¹³ C, ¹⁵ N ₂]-5-mdC (Internal Standard)	245.1	129.1	15

Protocol 2: Quantification of 5-Methylcytidine in RNA

This protocol outlines the procedure for quantifying **5-methylcytidine** (m⁵C) in total RNA or mRNA.

1. Materials and Reagents

- Total RNA or mRNA samples
- Nuclease P1 (Sigma-Aldrich)
- Alkaline Phosphatase (e.g., Calf Intestinal)
- **5-methylcytidine** (m⁵C) standard
- Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-m⁵C)
- HPLC-grade water, acetonitrile, and formic acid

2. Sample Preparation: Enzymatic Hydrolysis of RNA

- To 1 µg of RNA, add 2 U of nuclease P1 in 40 µL of a buffer containing 10 mM Tris-HCl (pH 7.0), 100 mM NaCl, and 2.5 mM ZnCl₂.

- Incubate the mixture at 37°C for 12 hours.
- Add 1 U of alkaline phosphatase to the reaction.
- Incubate at 37°C for an additional 2 hours.
- Dilute the RNA solution 10-fold before LC-MS/MS analysis.

3. LC-MS/MS Conditions

- LC System: Waters ACQUITY UPLC I-Class or equivalent
- Column: Waters ACQUITY UPLC BEH C18 column (1.7 μ m, 2.1 x 100 mm)
- Mobile Phase A: 5 mM ammonium formate in water (pH 5.3)
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.3 mL/min
- Gradient: A suitable gradient to separate the nucleosides.
- Injection Volume: 5 μ L
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI)
- MRM Transitions: See Table 2.

Table 2: MRM Transitions for m⁵C and Canonical Ribonucleosides

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Cytidine (C)	244.1	112.1
5-Methylcytidine (m ⁵ C)	258.1	126.1
[¹³ C, ¹⁵ N ₂]-m ⁵ C (Internal Standard)	261.1	129.1

Protocol 3: Quantification of 5-Methylcytidine in Urine

This protocol details the analysis of 5-methylcytosine (5-meC) and 5-methyl-2'-deoxycytidine (5-medC) in urine samples.

1. Materials and Reagents

- Urine samples
- Isotope internal standards for 5-meC and 5-medC
- Online Solid-Phase Extraction (SPE) system
- HPLC-grade water, acetonitrile, and formic acid
- Ammonium bicarbonate

2. Sample Preparation

- Thaw frozen urine samples at room temperature.
- Centrifuge the samples to remove any precipitate.
- Add isotope-labeled internal standards to the supernatant.
- For improved detection, consider using an off-line solid-phase extraction for desalting and enrichment.[6]

3. LC-MS/MS Conditions

- LC System: UPLC system with online SPE
- SPE Cartridge: Suitable for polar analytes
- Analytical Column: Reversed-phase C18 column
- Mobile Phase: A gradient of ammonium bicarbonate in water and acetonitrile can improve detection sensitivity.[6]

- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI)
- MRM Transitions: See Table 3.

Table 3: MRM Transitions for Urinary 5-mC Analytes

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
5-Methylcytosine (5-meC)	126.1	110.1
5-Methyl-2'-deoxycytidine (5-medC)	242.1	126.1

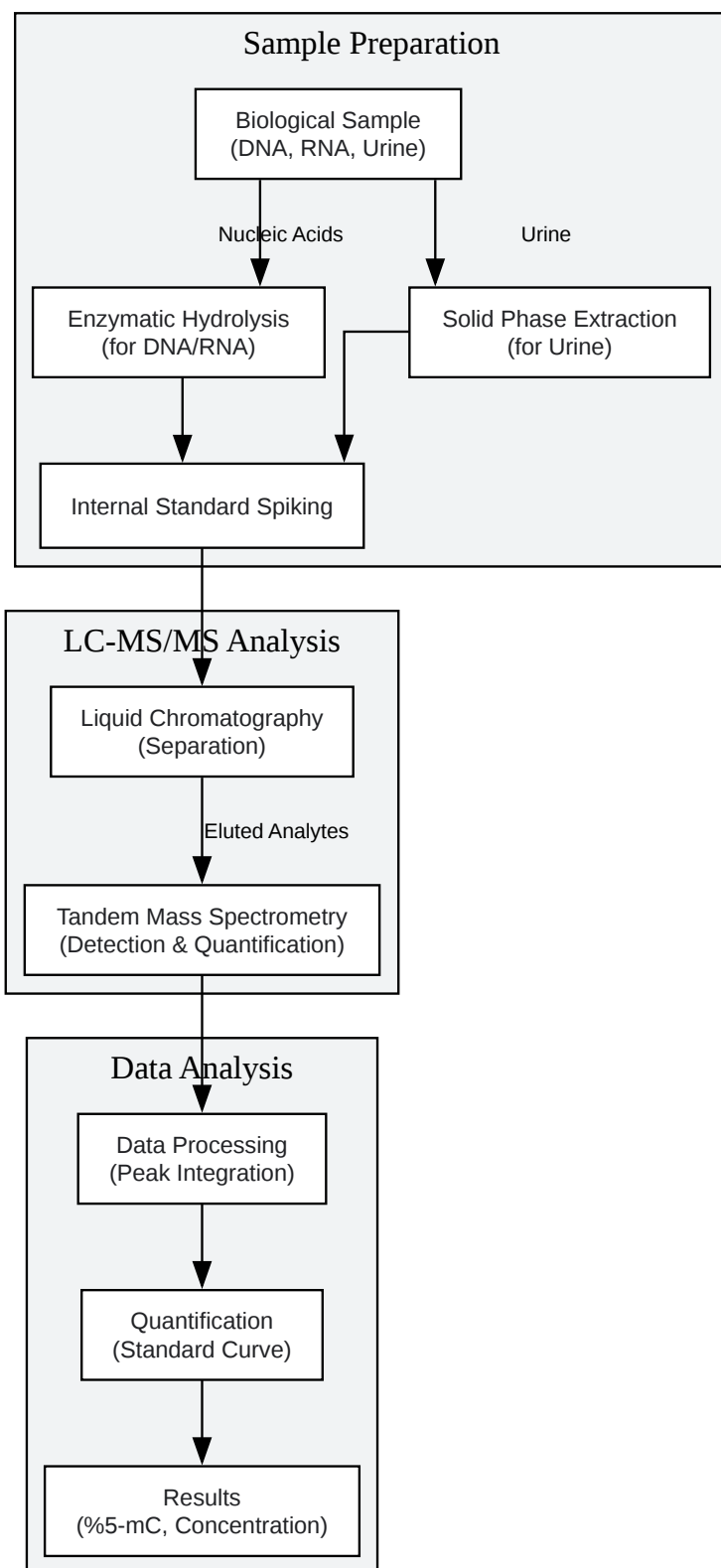
Quantitative Data Summary

The following table summarizes typical quantitative results for 5-mC in different biological matrices as reported in the literature.

Table 4: Representative Quantitative Data for **5-Methylcytidine**

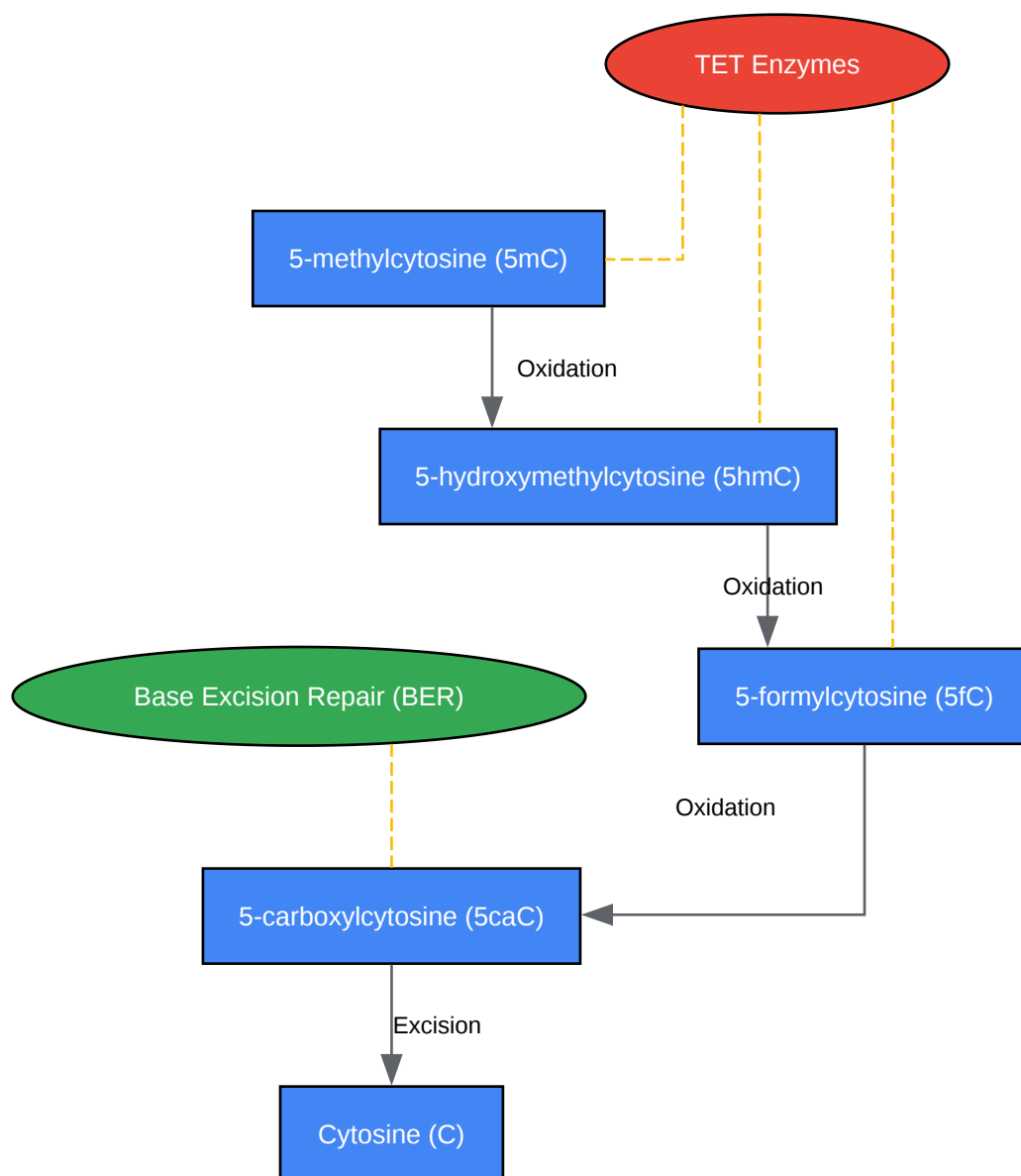
Biological Matrix	Analyte	Concentration/Level	Reference
Human Urine (Healthy Males)	5-meC	28.4 ± 14.3 ng/mg creatinine	[4]
Human Urine (Healthy Males)	5-medC	7.04 ± 7.2 ng/mg creatinine	[4]
MDA-MB-231 Breast Cancer Cells (Genomic DNA)	5mC	5.1% of total cytosine	[7][8]
MDA-MB-231 Breast Cancer Cells (Genomic DNA)	5hmC	0.07% of total cytosine	[7][8]

Visualizations



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Caption: General workflow for the quantitative analysis of **5-Methylcytidine**.



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Caption: Active DNA demethylation pathway involving TET enzymes.

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Phone: (601) 213-4426

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